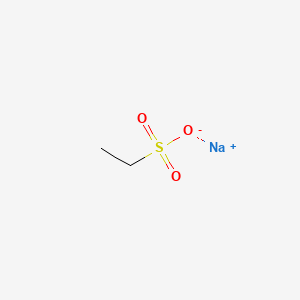
2-Chloro-6-methyl-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a chemical compound with the CAS Number: 1026907-18-5 . It has a molecular weight of 187.59 . The IUPAC name for this compound is 2-chloro-6-methyl-3-nitro-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-methyl-3-nitropyridin-4-amine” is 1S/C6H6ClN3O2/c1-3-2-4 (8)5 (10 (11)12)6 (7)9-3/h2H,1H3, (H2,8,9) .Physical And Chemical Properties Analysis
“2-Chloro-6-methyl-3-nitropyridin-4-amine” is a solid at room temperature . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Wissenschaftliche Forschungsanwendungen
1. Role in DNA Alkylation and Carcinogenesis
2-Chloro-6-methyl-3-nitropyridin-4-amine has been studied in the context of its interactions with DNA and potential implications in carcinogenesis. One study highlighted the alkylation of DNA by certain carcinogens, including nitrosamines, in various organs such as the liver, kidney, pancreas, and lungs, pointing to the formation of DNA adducts like N7-methylguanine and O6-methylguanine, which are significant in the context of DNA alkylation and potential carcinogenic effects (Kokkinakis & Scarpelli, 1989).
2. Antimalarial Activity
Research has also explored the antimalarial properties of compounds structurally related to 2-Chloro-6-methyl-3-nitropyridin-4-amine. A study delved into the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating significant activity against Plasmodium berghei infections in mice and encouraging the exploration of these compounds in clinical trials for malaria treatment (Werbel et al., 1986).
3. Understanding Nitrosamine Formation in Food Safety
The compound's relevance extends to the study of biogenic amines in fish and their role in intoxication, spoilage, and nitrosamine formation, crucial for food safety and quality determination. Research has shown the involvement of certain amines in the formation of nitrosamines, highlighting the importance of understanding these relationships to assure the safety of fish products and potentially mitigate scombroid poisoning (Bulushi et al., 2009).
4. Significance in Pancreatic Cancer Research
The compound's metabolic pathways and their relevance in pancreatic cancer research have been extensively studied. Research shows that certain nitrosamines target DNA, leading to the formation of specific DNA adducts, and these interactions are critical in understanding the initiation of pancreatic cancer, especially in the context of the hamster model (Kokkinakis & Subbarao, 1993).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-3-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYVROLXILHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-3-nitropyridin-4-amine | |
CAS RN |
1026907-18-5 |
Source


|
| Record name | 2-chloro-6-methyl-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














